REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:25]1([S:28]([NH2:31])(=[O:30])=[O:29])[CH2:27][CH2:26]1>C(OCC)(=O)C>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([NH:31][S:28]([CH:25]1[CH2:27][CH2:26]1)(=[O:30])=[O:29])=[O:9]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C(=O)O)C1)F)F
|
Name
|
|
Quantity
|
10.11 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with 1M aqueous hydrochloric acid, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was re-crystallized from ethyl acetate/hexanes mixture (1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C(=O)NS(=O)(=O)C2CC2)C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |